molecular formula C15H15BrO B1267589 [(2-Bromoethoxy)(phenyl)methyl]benzene CAS No. 6305-20-0

[(2-Bromoethoxy)(phenyl)methyl]benzene

Cat. No. B1267589
CAS RN: 6305-20-0
M. Wt: 291.18 g/mol
InChI Key: HYARBELXZXURQQ-UHFFFAOYSA-N
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Description

[(2-Bromoethoxy)(phenyl)methyl]benzene, also known as 2-BEPMB, is an organic compound with a molecular formula of C10H10BrO. It is a brominated aromatic compound with a phenyl group attached to the benzene ring, and is a derivative of benzene. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents such as ether and acetone. 2-BEPMB has a wide range of applications in scientific research and is used in the synthesis of other compounds.

Scientific Research Applications

  • Hydroprocessing of Substituted Benzenes : CoMo/Al2O3 and NiMo/Al2O3 catalysts show different behaviors in the hydroprocessing of substituted benzenes. Hydrodeoxygenation of methyl-substituted phenols, for instance, primarily proceeds through hydrogenolysis of the C-O bond over a sulfided CoMo/Al2O3 catalyst. These findings are significant for understanding catalyst interactions and mechanisms in hydrogenation and hydrogenolysis reactions (Moreau et al., 1990).

  • Anion Sensing with Fluorescent Compounds : A blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule has been synthesized and found effective in sensing CN– and halide anions. This discovery has potential applications in the development of molecular sensors (Brazeau et al., 2017).

  • Synthesis of 1-Substituted 3-Alkoxy-1H-Isoindoles : Research into the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes, presents new pathways in organic synthesis, showing the versatility of these compounds in chemical reactions (Kuroda & Kobayashi, 2015).

  • Chemoselectivity in Organic Synthesis : The study of 6-bromo-2-methyl-3,1-benzoxazin-4-one demonstrates the chemoselectivity of this compound towards amines, Schiff bases, and azines, indicating its potential utility in organic synthesis and the development of new chemical reactions (Derbala, 1996).

  • Liquid Crystals with Schiff Base/Ester Structures : Research into Schiff base/ester liquid crystals with different lateral substituents reveals their mesophase behavior, providing insights into the design and application of liquid crystals in various technologies (Ahmed et al., 2019).

  • Catalytic Properties in the Stille Reaction : The study of the catalytic properties of a PCP pincer palladium complex in the Stille reaction highlights the potential for low catalyst loading and high turnover numbers, demonstrating the compound’s efficiency in cross-coupling reactions (Olsson et al., 2005).

properties

IUPAC Name

[2-bromoethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYARBELXZXURQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285408
Record name [(2-bromoethoxy)(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6305-20-0
Record name NSC41692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-bromoethoxy)(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

37.5 g (0.3 mole) of 2-bromoethanol was added to a mixture of 61.8 g (0.25 mole) of bromodiphenylmethane and 31.8 g (0.3 mole) of sodium carbonate. The reactive medium was slowly heated to 130° C., held at this temperature for 5 hours and then left overnight at room temperature. The mixture was taken up with ether and washed with water. The ethereal extract was dried on sodium sulfate. The evaporation of the ether yielded an oil, which was purified by distillation.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-bromoethanol (40.7 g, 326 mmol) was added conc. sulfuric acid (9.96 g, 102 mmol) under ice-cooling while stirring. Thereto was added benzhydrol (12.0 g, 65.1 mmol), and the mixture was heated at 100° C. for 15 minutes. The reaction mixture was allowed to stand for cooling, poured into ice-cold water and extracted with ether. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate and evaporated. The thus-obtained liquid was distilled under reduced pressure to give the title compound (3). Yield 13.9 g (73%). b.p. 125°-165° C./2.5 mmHg.
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

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